molecular formula C10H18N2O3 B7441421 methyl3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate

methyl3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate

Cat. No.: B7441421
M. Wt: 214.26 g/mol
InChI Key: CXVRBMBAFUBQDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate is a multi-purpose compound that has been extensively studied in the fields of chemistry, biology, and medicine. It is known for its unique structure, which includes an imidazolidinone ring, making it a valuable compound for various applications.

Preparation Methods

The synthesis of methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate involves several steps. One common method includes the reaction of 3,3-dimethylbutanoic acid with an imidazolidinone derivative under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the imidazolidinone ring can be modified with different substituents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate involves its interaction with specific molecular targets. The imidazolidinone ring plays a crucial role in its activity, allowing it to bind to enzymes or receptors and modulate their function. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate can be compared with other similar compounds, such as:

  • Methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)propanoate
  • Methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)pentanoate These compounds share similar structures but differ in the length of the carbon chain attached to the imidazolidinone ring. The unique structure of methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate makes it particularly useful for specific applications where the balance of hydrophobic and hydrophilic properties is crucial .

Properties

IUPAC Name

methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)7(8(13)15-4)12-6-5-11-9(12)14/h7H,5-6H2,1-4H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVRBMBAFUBQDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OC)N1CCNC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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